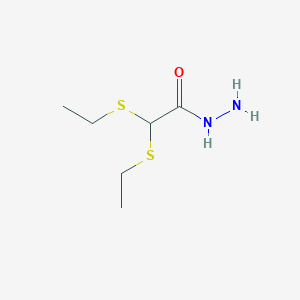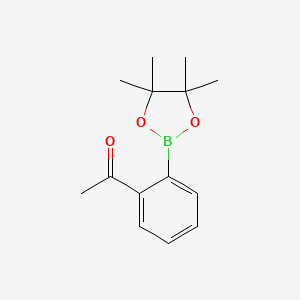
(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a synthetic organic compound that features a dimethylamino group, a keto group, and an azobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves the following steps:
Formation of the Azobenzene Moiety: The azobenzene group can be synthesized through the diazotization of aniline derivatives followed by coupling with another aromatic amine.
Incorporation of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under controlled conditions.
Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of catalysts and specific reaction conditions to ensure the correct (Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The azobenzene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a photoresponsive molecule. The azobenzene moiety can undergo reversible photoisomerization, making it useful in the development of light-controlled biological systems and molecular switches.
Medicine
In medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications, including textiles and coatings.
Mécanisme D'action
The mechanism of action of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The azobenzene moiety can undergo photoisomerization, leading to conformational changes in the molecule. These changes can affect the binding affinity and activity of the compound, allowing it to modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Shares the azobenzene moiety but lacks the dimethylamino and keto groups.
4-(dimethylamino)azobenzene: Contains the dimethylamino group but lacks the keto group.
2-(dimethylamino)butanoic acid: Contains the dimethylamino and keto groups but lacks the azobenzene moiety.
Uniqueness
(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is unique due to the combination of its functional groups. The presence of the dimethylamino, keto, and azobenzene moieties in a single molecule provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other compounds, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMHJJLLSITNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038349 |
Source


|
| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048016-21-2 |
Source


|
| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2697359.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2697365.png)
![1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)
![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)




![3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2697377.png)
